molecular formula C9H12N2O4 B072227 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 1187-34-4

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No. B072227
CAS RN: 1187-34-4
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Patent
US04448961

Procedure details

A mixture of N-ethoxycarbonylcyanoacetamide (42 g), triethylorthoformate (40 g) and acetic anhydride (100 ml) is heated at reflux for one hour. The reaction is allowed to stand until cool and then is filtered, washing with ether, to yield α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([NH:6][C:7](=[O:11])[CH2:8][C:9]#[N:10])=[O:5])[CH3:2].[CH2:12]([O:14][CH:15](OCC)OCC)[CH3:13]>C(OC(=O)C)(=O)C>[C:9]([C:8](=[CH:15][O:14][CH2:12][CH3:13])[C:7]([NH:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])=[O:11])#[N:10]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(C)OC(=O)NC(CC#N)=O
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
until cool
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.